molecular formula C18H31ClN2O2 B4401290 1-methyl-4-[4-(3-propoxyphenoxy)butyl]piperazine hydrochloride

1-methyl-4-[4-(3-propoxyphenoxy)butyl]piperazine hydrochloride

Cat. No. B4401290
M. Wt: 342.9 g/mol
InChI Key: XRLRZTWFXCUFDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-[4-(3-propoxyphenoxy)butyl]piperazine hydrochloride, also known as piboserod, is a selective serotonin receptor agonist that has been studied for its potential therapeutic applications.

Mechanism of Action

Piboserod works by selectively activating the 5-HT4 receptors in the gastrointestinal tract and central nervous system. This leads to an increase in gastrointestinal motility and secretion, as well as an improvement in mood and cognitive function.
Biochemical and Physiological Effects
Piboserod has been shown to increase the release of acetylcholine and other neurotransmitters in the gastrointestinal tract, leading to an increase in gastrointestinal motility and secretion. In addition, 1-methyl-4-[4-(3-propoxyphenoxy)butyl]piperazine hydrochloride has been shown to have an effect on the release of dopamine, norepinephrine, and serotonin in the central nervous system, leading to an improvement in mood and cognitive function.

Advantages and Limitations for Lab Experiments

Piboserod has several advantages for use in lab experiments. It has a high degree of selectivity for the 5-HT4 receptor, which allows for more precise experimentation. Piboserod is also relatively stable and easy to synthesize. However, the limitations of 1-methyl-4-[4-(3-propoxyphenoxy)butyl]piperazine hydrochloride include its limited solubility in water and its potential for off-target effects.

Future Directions

There are several potential future directions for the study of 1-methyl-4-[4-(3-propoxyphenoxy)butyl]piperazine hydrochloride. One area of research could be the development of new formulations of this compound that improve its solubility and bioavailability. Another area of research could be the study of this compound in combination with other drugs to improve its therapeutic efficacy. Finally, the study of this compound in other medical conditions such as Parkinson's disease and schizophrenia could also be a potential future direction.

Scientific Research Applications

Piboserod has been studied for its potential therapeutic applications in various medical conditions. It has been shown to have a beneficial effect on gastrointestinal disorders such as irritable bowel syndrome and gastroparesis. Piboserod has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

1-methyl-4-[4-(3-propoxyphenoxy)butyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2.ClH/c1-3-14-21-17-7-6-8-18(16-17)22-15-5-4-9-20-12-10-19(2)11-13-20;/h6-8,16H,3-5,9-15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLRZTWFXCUFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC=C1)OCCCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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